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C.I. Reactive Black 11

Cat. No.: B1172639
CAS No.: 12225-29-5
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Description

Contextualization within Reactive Dye Chemistry Research

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, a characteristic that distinguishes them from other dye classes that adhere through physical forces. This chemical reaction results in dyeings with excellent wash fastness properties. The general structure of a reactive dye consists of a chromophoric group responsible for the color, a bridging group, a reactive system that chemically binds to the fiber, and solubilizing groups that ensure water solubility. researchgate.net

C.I. Reactive Black 11 belongs to the azo class of dyes, meaning its molecular structure contains one or more azo groups (-N=N-). worlddyevariety.com Specifically, it is a mono-azo dye. nih.gov The reactive groups within its structure enable it to form strong, permanent bonds with the hydroxyl groups in cellulosic fibers like cotton, as well as with amino groups in protein-based materials such as wool and silk. nih.gov

Evolution of Research Perspectives on this compound

The historical trajectory of reactive dye research began with the groundbreaking discovery in the 1950s that certain dyes could form covalent bonds with cellulose. This led to the commercial introduction of reactive dyes in 1956. Initially, research primarily focused on synthesizing new reactive dyes with improved fixation rates and a wider range of colors. The development of bi-reactive dyes in the 1980s, for instance, significantly enhanced dye fixation from around 70% to between 85% and 95%.

In recent decades, the research focus has shifted significantly. While the synthesis and application of dyes like this compound remain relevant, a substantial body of research is now dedicated to its environmental fate and remediation. iwaponline.com The very stability that makes reactive dyes desirable for textiles poses an environmental challenge, as they are resistant to degradation and can persist in wastewater. nih.goviwaponline.com This has spurred extensive investigation into methods for their removal and breakdown.

Current Research Landscape and Interdisciplinary Significance of this compound

The current research landscape for this compound is multifaceted and interdisciplinary. A primary area of investigation is its degradation through various physical, chemical, and biological methods. iwaponline.com Advanced Oxidation Processes (AOPs), such as ozonation and Fenton/Fenton-like processes, are being extensively studied for their effectiveness in breaking down the complex structure of this dye. iwaponline.comirost.ir

Furthermore, numerous studies focus on biological treatments, exploring the potential of microorganisms like bacteria and fungi to decolorize and biodegrade this compound. nih.govmdpi.com These investigations often involve identifying the specific metabolic pathways and enzymes responsible for the dye's breakdown. nih.gov

The compound also serves as a model for studying the environmental impact of azo dyes in general. researchgate.net Its presence in textile effluents makes it a key target in the development of more efficient wastewater treatment technologies. nih.gov The analytical chemistry of this compound is another crucial research area, with techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis being employed to detect and quantify the dye and its degradation products in various matrices. nih.govmdpi.comresearchgate.net

Scope and Objectives of Contemporary this compound Investigations

Contemporary research on this compound is driven by several key objectives:

Developing efficient and sustainable remediation technologies: The primary goal is to create cost-effective and environmentally friendly methods to remove this compound from industrial wastewater, thereby minimizing its impact on aquatic ecosystems. iwaponline.commdpi.com

Understanding degradation pathways and toxicity of byproducts: Researchers aim to elucidate the precise chemical transformations that this compound undergoes during various treatment processes. A critical aspect of this is assessing the toxicity of any intermediate or final degradation products to ensure that the remediation process does not generate more harmful substances. nih.goviwaponline.com

Improving analytical detection methods: There is an ongoing effort to enhance the sensitivity and specificity of analytical techniques for the detection of this compound and its metabolites in complex environmental samples. mdpi.commdpi.comnih.gov

Optimizing dyeing processes: Research continues to explore ways to improve the efficiency of the dyeing process itself, aiming for higher fixation rates to reduce the amount of unreacted dye discharged into effluents. mdpi.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Registry Number 12225-29-5 chemsrc.com
Molecular Formula C₂₀H₁₂N₃NaO₇S worlddyevariety.com
Molecular Weight 461.38 g/mol worlddyevariety.com
Class Mono-azo worlddyevariety.com
Synonyms C.I. Mordant Black 11, Eriochrome Black T, Solochrome Black worlddyevariety.comnih.gov

Properties

CAS No.

12225-29-5

Molecular Formula

H18N3O7P

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of C.i. Reactive Black 11

Advanced Synthetic Routes for C.I. Reactive Black 11 and Related Azo Dyes

The creation of complex dye molecules like this compound relies on foundational organic reactions, which are continuously being refined for efficiency and to generate novel dye analogues.

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily achieved through a two-stage reaction sequence: diazotization and azo coupling. nih.govjchemrev.com This process is fundamental to creating the chromophoric azo group (–N=N–) that is characteristic of this large class of dyes. nih.gov

The first stage, diazotization , involves treating a primary aromatic amine, known as the diazo component, with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid) at low temperatures (0–5°C). jchemrev.com This reaction converts the primary amino group into a highly reactive diazonium salt (Ar-N₂⁺). chemguide.co.uk Most diazonium salts are unstable and potentially explosive when dry, so they are prepared in an acidic medium and used immediately in the subsequent step. nih.gov

The second stage is the azo coupling reaction. In this step, the electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol (B47542), naphthol, or an aromatic amine. nih.govwikipedia.org This reaction is a form of electrophilic aromatic substitution. wikipedia.org For instance, the synthesis of C.I. Mordant Black 11 involves the diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, which is then coupled with Naphthalen-1-ol. worlddyevariety.com Similarly, a synthetic route for a reactive black dye composition involves the diazotization of 2-naphthylamine-3,6,8-trisulfonic acid, followed by coupling with 1-(3-Aminophenyl)urea. google.com The specific precursors for this compound would follow this general pathway, with the selection of diazo and coupling components determining the final structure and color.

General Steps in Azo Dye Synthesis

Step Process Key Reagents Conditions Product
1. Diazotization Conversion of a primary aromatic amine to a diazonium salt. Primary Aromatic Amine, Sodium Nitrite, Mineral Acid (e.g., HCl) Low Temperature (0-5°C) Diazonium Salt (Ar-N₂⁺)

Multi-component reactions (MCRs), where three or more substrates react in a single step to form a more complex product, represent a powerful and efficient tool in organic synthesis. researchgate.net While the traditional synthesis of azo dyes is a two-step process, MCR strategies offer innovative pathways to create diverse dye analogues. For example, the Betti reaction, a one-pot MCR involving a naphthol, an aldehyde, and an amine, is used to produce Betti bases, which can be further transformed into various derivatives, including azo dye compounds. researchgate.net Such strategies could be adapted to generate novel analogues of this compound by varying the initial components to build complex, functionalized chromophores in a more streamlined and atom-economical fashion compared to conventional multi-step syntheses.

Functionalization and Structural Modification of this compound Chromophores

The defining feature of a reactive dye is its reactive group, which forms a covalent bond with the fiber. Research has moved from discovering new reactive systems to modifying commercially successful ones to enhance performance. ncsu.edu Novel reactive moieties can be introduced to create derivatives of dyes like this compound with improved properties.

Examples of novel reactive groups include:

Acyl Fluoride (B91410) Groups (—COF): Dyes containing acyl fluoride reactive groups have been synthesized, which can enhance the fixation rate and allow for dyeing under milder, salt-free conditions. mdpi.comnih.gov

Pyrimidine and Quinoxaline Systems: Commercial dyes based on chlorodifluoropyrimidine (DFP) and dichloroquinoxaline (DCQ) have been modified to create bis-DFP and hetero-bifunctional dyes, which can exhibit higher dye-fiber affinity. ncsu.edu

Epichlorohydrin-based Groups: Reactive dyes with an epoxide cycle or an α-chlorohydrin group can be synthesized by reacting an amino dye with epichlorohydrin. These groups form stable ether bonds with cellulosic fibers. upb.ro

These modifications aim to increase the efficiency of the reaction between the dye and the fiber, leading to higher fixation rates and reduced environmental impact from dye hydrolysis.

Chemical modification is a primary tool for enhancing the performance of reactive dyes. A major goal is to improve the affinity of the dye for the fiber, which can lead to higher exhaustion and fixation rates, and reduce the need for large amounts of salt in the dyeing process. researchgate.netnih.gov

One of the most promising methods is the chemical modification of cotton fabrics , often through cationization. juniperpublishers.com By introducing cationic groups (positively charged) onto the normally anionic (negatively charged) cotton fiber, the electrostatic repulsion between the fiber and the anionic dye is overcome. nih.govtandfonline.com This increased affinity allows for salt-free dyeing, significantly reducing the electrolyte load in wastewater. juniperpublishers.comtandfonline.com

Traditional sulfur dyes, like C.I. Sulphur Black 1, are water-insoluble and must be converted to a water-soluble leuco form using a reducing agent like sodium sulfide (B99878) before application. researchgate.netatamanchemicals.com This process generates significant amounts of sulfur-containing effluent. colorfuldyes.com

To overcome these limitations, methods have been developed to synthesize novel water-soluble reactive sulfur black dyes. researchgate.net A key approach involves a two-step process:

Reduction: C.I. Sulphur Black 1 is reduced to its water-soluble leuco form. researchgate.net

Reaction with a functional intermediate: The leuco form is then reacted with a water-soluble intermediate that contains reactive groups. researchgate.netresearchgate.net

One method involves reacting the leuco dye with chloroacetic acid to introduce carboxylic acid groups, which improves water solubility. researchgate.net An alternative approach uses an intermediate synthesized from an amino acid and cyanuric chloride, which introduces both carboxyl groups for solubility and reactive triazine groups for covalent bonding to the fiber. researchgate.net Dyes produced this way can achieve high water solubility (up to 92 g/L) and high fixation rates (up to 89%) on cotton without the need for sodium sulphate. researchgate.netresearchgate.net These modified dyes exhibit excellent performance, with light fastness and rub fastness comparable to or higher than conventional sulfur black dyes. researchgate.net

Performance of a Novel Water-Soluble Reactive Sulphur Black Dye

Property Value
Water Solubility 92 g/L
Fixation on Cotton 89%
Light Fastness Grade 6-7
Dry Rub Fastness Grade 4

Data sourced from research on novel water-soluble reactive sulphur black dyes. researchgate.netresearchgate.net

Research on Blended C.I. Reactive Black Dye Systems

Investigation of this compound in Multi-Dye Combinations

While the textile industry frequently employs reactive black dyes in combination with other dyes to achieve a wide gamut of shades, specific published research detailing the performance and interactions of this compound in such mixtures is not readily found. Generally, the compatibility and performance of a reactive dye in a multi-dye system are critical for achieving level and reproducible dyeing. However, without specific studies on this compound, any discussion on its behavior remains speculative and cannot be substantiated with concrete research findings.

Rational Design of Compatible Dye Mixtures

The rational design of compatible reactive dye mixtures is a complex process that relies on a thorough understanding of the physicochemical properties of the individual dyes. Key parameters include their substantivity, diffusion coefficients, and reaction kinetics. The principle of "similar compatibility" is often cited, suggesting that dyes with similar dyeing properties are more likely to perform well together. For instance, a patent for a reactive black dye mixture highlights the selection of dyes with vinyl sulfone reactive groups to achieve good level-dyeing and reproducibility. However, without specific data for this compound, its rational inclusion in a compatible dye mixture cannot be methodically detailed.

Advanced Environmental Remediation and Degradation Pathways of C.i. Reactive Black 11

Biological Degradation Processes

The biological degradation of C.I. Reactive Black 11 (also known as Reactive Black 5) represents an environmentally sustainable and cost-effective approach to remediating textile industry effluents. This process relies on the metabolic activities of various microorganisms, including bacteria, fungi, and yeasts, which can decolorize and break down the complex azo dye structure into simpler, less toxic compounds. The efficacy of these biological systems is rooted in their enzymatic machinery, which can cleave the chromophoric azo bonds and further mineralize the resulting aromatic amines.

Microbial Decolorization and Biodegradation Mechanisms

Microbial decolorization is the primary mechanism in the biological treatment of effluents containing this compound. This process can occur through biosorption, where the dye molecules adhere to the microbial biomass, or more commonly, through biodegradation, where the dye is used as a substrate in microbial metabolic pathways. Biodegradation involves the enzymatic breakdown of the dye molecule, leading to a loss of color and a reduction in toxicity.

Various bacterial species have been identified and isolated for their potent ability to decolorize this compound and other structurally similar azo dyes. These bacteria are often sourced from contaminated sites such as textile industry wastewater, where they have naturally adapted to the presence of these xenobiotic compounds.

Bacillus albus DD1 : A bacterial strain isolated from textile effluent, identified as Bacillus albus DD1, has demonstrated significant potential for the bioremediation of this compound. nih.govresearchgate.net Under optimal conditions, this strain achieved 98% removal of the dye (at an initial concentration of 50 mg/L) from an aqueous medium within 38 hours. nih.govresearchgate.net Analysis of the degradation products confirmed that the decolorization was due to the cleavage of the dye's azo bond, resulting in the formation of metabolites such as 3,6,8-trihydroxynaphthalene and phthalic acid. nih.gov This indicates a complete breakdown of the parent dye molecule. nih.gov

Klebsiella oxytoca : Strains of Klebsiella oxytoca have also been recognized for their excellent decolorization capabilities. For instance, the ETL-1 strain showed a remarkable ability to decolorize a 500 mg/L solution of Reactive Black dye within just 6 hours. researchgate.net Another strain of the Klebsiella genus, Klebsiella pneumoniae MB398, effectively decolorized a similar azo dye, Mordant Black 11, achieving 75.35% color removal over 72 hours. nih.govnih.gov

Bacillus subtilis : This species is a well-documented degrader of azo dyes. nih.govrupp.edu.kh The strain Bacillus subtilis ETL-2 demonstrated a high potential by decolorizing 500 mg/L of Reactive Black in 6 hours. researchgate.net The primary mechanism employed by B. subtilis involves the enzyme azoreductase, which reductively cleaves the azo bonds, leading to the formation of colorless aromatic amines. nih.govnih.gov Studies have shown that B. subtilis can achieve high decolorization efficiencies, such as 89.06% for certain azo dyes under optimized agitated conditions. rupp.edu.kh

Bacterial Decolorization Efficiency for Reactive Black Dyes

Bacterial StrainDyeInitial Concentration (mg/L)Decolorization Efficiency (%)Time (hours)
Bacillus albus DD1This compound509838
Klebsiella oxytoca ETL-1Reactive Black500High6
Bacillus subtilis ETL-2Reactive Black500High6
Klebsiella pneumoniae MB398Mordant Black 1110075.3572

Beyond bacteria, eukaryotic microorganisms like fungi and yeasts offer robust systems for dye degradation, often employing oxidative enzymatic pathways.

Trichosporon akiyoshidainum : The basidiomycetous yeast Trichosporon akiyoshidainum HP-2023 has emerged as a highly effective agent for the biodegradation of this compound. nih.gov This yeast can completely decolorize a 200 mg/L solution of the dye within 24 hours. nih.govnih.gov Unlike the reductive pathways common in bacteria, this yeast utilizes an oxidative mechanism that avoids the formation of potentially carcinogenic aromatic amines. researchgate.net The degradation process is co-metabolic and driven by the activity of specific oxidative enzymes. nih.gov Analysis showed that the concentration of total aromatic amines decreased by 83% after 24 hours, supporting the oxidative degradation pathway. nih.gov

Enzymatic Activity in Trichosporon akiyoshidainum During RB5 Degradation

EnzymeMaximum Activity Level (U/L)Time to Reach Max Activity (hours)
Phenol (B47542) Oxidase35315
Peroxidase275015

The biological degradation of this compound is fundamentally an enzymatic process. The specific enzymes produced by microorganisms determine the degradation pathway and its efficiency.

Azoreductases : These are the most common enzymes in bacterial systems for azo dye degradation. nih.govmdpi.com They catalyze the reductive cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. mdpi.com This reaction typically requires reducing equivalents like NADH or NADPH and is more efficient under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing agents. mdpi.comtandfonline.com The products of this cleavage are colorless aromatic amines, which may require further aerobic degradation to be fully mineralized. mdpi.comnih.gov

Phenol Oxidase and Peroxidase : These oxidative enzymes are characteristic of fungal and yeast-mediated degradation. tandfonline.com In the case of Trichosporon akiyoshidainum degrading this compound, both phenol oxidase and manganese peroxidase activities were detected. nih.gov These enzymes work through a highly non-specific free-radical mechanism, allowing them to degrade a wide range of complex aromatic compounds without producing toxic aromatic amine intermediates. During the decolorization of this compound by T. akiyoshidainum, peak activities for phenol oxidase (353 U/L) and peroxidase (2750 U/L) were observed after 15 hours of incubation. Laccase is another important oxidative enzyme found in many white-rot fungi and some bacteria, known for its ability to degrade azo dyes. mdpi.comresearchgate.netnih.gov

To understand and optimize the decolorization process, kinetic models are employed to describe the rate of dye removal. The biodegradation of this compound by Bacillus albus DD1 was found to follow a pseudo-first-order kinetic model. nih.gov This model implies that the rate of reaction is directly proportional to the concentration of the dye.

The first-order rate constant for the decolorization reaction by B. albus DD1 at the optimal temperature of 40°C was determined to be 0.0523 s⁻¹, with a reaction rate of 2.6 × 10⁻³ mol/m³ sec. nih.govresearchgate.net Kinetic studies at different temperatures showed that the rate constant increased with temperature, indicating that higher temperatures (up to an optimum) accelerate the degradation process. nih.gov Thermodynamic analysis of this process revealed an enthalpy change (ΔH) of +20.80 kJ/mol and an entropy change (ΔS) of -0.1 kJ/mol K, characterizing the reaction. nih.gov

Pseudo-First-Order Kinetic Constants for RB5 Decolorization by B. albus DD1

Temperature (°C)Rate Constant (k) (s⁻¹)
250.0264
300.0345
350.0486
400.0512
450.0523

Optimization of Environmental Parameters for Biological Treatment

The efficiency of microbial degradation of this compound is highly dependent on environmental and operational parameters. Optimizing these factors is crucial for developing effective bioremediation strategies. Key parameters include pH, temperature, initial dye concentration, inoculum size, and the availability of co-substrates.

pH : The pH of the medium affects both the activity of microbial enzymes and the surface charge of the biomass. For Bacillus albus DD1, the optimal pH for decolorization of this compound was found to be 7.0. nih.govresearchgate.net Similarly, studies on Bacillus subtilis degrading other azo dyes have reported optimal pH values around 7.0 to 8.5. nih.govbiotech-asia.org In contrast, some strains like Klebsiella pneumoniae MB398 showed maximum decolorization of an azo dye at a more acidic pH of 6.0. nih.govnih.gov

Temperature : Temperature influences microbial growth and the rate of enzymatic reactions. The optimal temperature for this compound decolorization by Bacillus albus DD1 was 40°C. nih.govresearchgate.net Other studies have reported similar optimal ranges, typically between 30°C and 40°C for most mesophilic bacterial strains. researchgate.netbiotech-asia.orgscispace.com

Nutrient Sources : Many microorganisms require an additional carbon and/or nitrogen source (co-substrate) to efficiently decolorize azo dyes, as the dye itself may not be a sufficient nutrient source. For Bacillus albus DD1, the addition of 1% yeast extract was found to be optimal for achieving maximum decolorization. nih.govresearchgate.net Glucose is also commonly used as an effective co-substrate to enhance degradation rates. researchgate.net

Inoculum and Dye Concentration : A higher inoculum size generally leads to a faster decolorization rate. nih.gov For B. albus DD1, a 25% inoculum size was optimal. nih.gov Conversely, high initial dye concentrations can be inhibitory to microbial growth and enzymatic activity due to the dye's toxicity. nih.gov The optimal initial concentration for this compound degradation by B. albus DD1 was 50 mg/L. nih.gov

Optimal Conditions for Bacterial Decolorization of Azo Dyes

Bacterial StrainParameterOptimal Value
Bacillus albus DD1pH7.0
Temperature40°C
Co-substrate1% Yeast Extract
Inoculum Size25%
Klebsiella oxytoca CMGS-3pH8.0
Temperature35°C
Bacillus subtilispH7.0 - 8.5
Temperature35°C - 40°C
Influence of pH, Temperature, and Co-substrates

The efficacy of microbial and chemical degradation processes for this compound is significantly influenced by environmental conditions such as pH, temperature, and the availability of co-substrates.

The pH of the medium plays a crucial role in the decolorization and degradation of this compound. For microbial degradation, optimal pH ranges can vary depending on the specific microorganism. For instance, the bacterium Pseudomonas entomophila has been shown to effectively degrade Reactive Black 5 (a closely related dye) over a broad pH range of 5 to 9. nih.gov Similarly, Bacillus albus DD1 exhibits efficient degradation at a pH range of 7-9. nih.gov In chemical degradation processes like ozonation, pH is a critical factor. The degradation rate of Reactive Black 5 by ozone increases with higher pH values. For example, at an initial dye concentration of 60 ppm, the removal percentage after 90 minutes of ozonation increased from 75.33% at pH 2 to 87.33% at pH 12. ut.ac.ir This is attributed to the enhanced formation of highly reactive hydroxyl radicals (•OH) from ozone decomposition in alkaline conditions. ut.ac.iriwaponline.com

Temperature is another key parameter affecting the degradation rate. Microbial activity generally has an optimal temperature range for maximum efficiency. For Pseudomonas entomophila, the optimal temperature for degrading Reactive Black 5 is 37°C. nih.gov Bacillus albus DD1 also shows maximum decolorization at 40°C. nih.gov

The presence of a co-substrate is often essential for the effective microbial degradation of complex dyes like this compound. Microorganisms may utilize the co-substrate as a primary carbon and energy source, which in turn supports the enzymatic degradation of the dye. mdpi.com Glucose and yeast extract are commonly used co-substrates that have been shown to significantly enhance the decolorization efficiency of Reactive Black 5. nih.gov For example, the addition of glucose can dramatically increase the color removal of Reactive Black 5 by yeast isolates. nih.gov One study found that the boosting performance of four sugar sources on Reactive Black 5 decolorization ranked as follows: fructose (B13574) > sucrose (B13894) > glucose > glucose + fructose. researchgate.net

Table 1: Influence of pH on the Degradation of Reactive Black 5
Treatment MethodInitial Dye ConcentrationpHTreatment Time (min)Degradation/Removal Efficiency (%)Reference
Ozonation60 ppm29075.33 ut.ac.ir
Ozonation60 ppm129087.33 ut.ac.ir
Ozonation200 mg/L860~100 (decolorization) iwaponline.com
Adsorption on Activated CarbonNot Specified2Equilibrium98.4 mdpi.com
Adsorption on Activated CarbonNot Specified10Equilibrium95.6 mdpi.com
Photocatalysis with ZnONot Specified26058.4 researchgate.net
Photocatalysis with ZnONot SpecifiedAlkaline60>98 researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a class of procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). These methods are particularly effective for the degradation of recalcitrant compounds like this compound.

Ozonation and Catalytic Ozonation Studies

Ozonation is a well-established AOP that utilizes ozone (O₃) as a powerful oxidant to break down complex organic molecules. Catalytic ozonation involves the use of a catalyst to enhance the generation of hydroxyl radicals from ozone, thereby increasing the efficiency of the degradation process.

Reaction Kinetics and Mechanisms of Ozonation

The ozonation of this compound typically follows pseudo-first-order kinetics. iwaponline.comut.ac.ir The reaction rate is influenced by factors such as pH and ozone dosage. In acidic to neutral conditions, the degradation primarily occurs through the direct reaction of molecular ozone with the dye molecules. iwaponline.com However, in alkaline conditions, the decomposition of ozone is accelerated, leading to the formation of more potent hydroxyl radicals, which results in a higher reaction rate. ut.ac.iriwaponline.com

The degradation mechanism of this compound by ozonation involves several steps. The primary attack is on the chromophoric groups, particularly the azo (-N=N-) bonds, leading to rapid decolorization. iwaponline.comnih.gov This is followed by the cleavage of aromatic rings and the detachment of sulfonic groups. iwaponline.comnih.gov Intermediates identified during the ozonation of Reactive Black 5 include various aromatic compounds, which are further oxidized to smaller organic acids like oxalic and formic acid, and eventually mineralized to carbon dioxide and water. iwaponline.comnih.gov

Role of Catalysts in Catalytic Ozonation (e.g., Iron-Loaded Materials)

The use of catalysts, such as iron-loaded materials, can significantly enhance the efficiency of the ozonation process. These catalysts provide active sites that promote the decomposition of ozone and the generation of hydroxyl radicals. Iron-loaded dead leaf ash has been demonstrated as an effective catalyst for the degradation of Reactive Black 5. mdpi.com The presence of iron on the catalyst surface facilitates the interaction with aqueous ozone, leading to the production of hydroxyl radicals, which are the primary species responsible for the degradation of the dye molecules. mdpi.com The catalytic ozonation process has shown a significant increase in removal efficiency compared to ozonation alone, with one study reporting a 98.76% removal of Reactive Black 5. mdpi.com

Table 2: Ozonation and Catalytic Ozonation of Reactive Black 5
ProcessCatalystInitial Dye ConcentrationOzone DosepHTreatment Time (min)Removal Efficiency (%)Reference
OzonationNone200 mg/L3.2 g/h860~100 (decolorization) iwaponline.com
Catalytic OzonationIron-Loaded Dead Leaf Ash50 mg/L1.0 g/min 94098.76 mdpi.com
OzonationNone60 mg/LNot Specified129087.33 ut.ac.ir

Photo-Fenton and Photocatalytic Degradation

Photo-Fenton and photocatalytic degradation are other effective AOPs for the removal of this compound. These processes utilize light energy to generate highly reactive species that can break down the complex dye molecules.

Application of Semiconductor Nanomaterials (e.g., ZnO, TiO₂)

Semiconductor nanomaterials like zinc oxide (ZnO) and titanium dioxide (TiO₂) are widely used as photocatalysts for the degradation of organic pollutants. When these materials are irradiated with light of sufficient energy (typically UV), electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn degrade the dye molecules.

The photocatalytic degradation of Reactive Black dyes using ZnO nanoparticles has been shown to be highly effective, with decolorization rates exceeding 98% under alkaline conditions. researchgate.net The efficiency of the process is influenced by parameters such as catalyst dosage, initial dye concentration, and pH. researchgate.net Similarly, TiO₂ nanoparticles have demonstrated high efficiency in the photocatalytic degradation of Reactive Black 5, with studies showing up to 97% removal of the target compound. researchgate.net The combination of ZnO with other metal oxides, such as cerium oxide (CeO₂), can further enhance the photocatalytic activity by lowering the band gap energy and improving charge carrier separation, leading to an 85% degradation of a model Reactive Black dye within 90 minutes. nih.govresearchgate.net

The Photo-Fenton process, which involves the use of Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV light, is another powerful AOP for dye degradation. The UV light enhances the production of hydroxyl radicals from the reaction between Fe²⁺ and H₂O₂. This process has been shown to achieve a 99.98% degradation of direct black 22 dye under sunlight. researchgate.net The decolorization efficiency of Reactive Black 5 in a Fenton oxidation system was found to be significantly dependent on the initial concentrations of Fe²⁺ and H₂O₂. researchgate.net

Table 3: Photocatalytic and Photo-Fenton Degradation of Reactive Black Dyes
ProcessCatalyst/ReagentsInitial Dye ConcentrationLight SourceTreatment Time (min)Degradation/Removal Efficiency (%)Reference
PhotocatalysisZnO-CeO₂ NanocompositeNot SpecifiedUV90~85 nih.govresearchgate.net
PhotocatalysisTiO₂-coated carriersNot SpecifiedNot SpecifiedNot Specified97 researchgate.net
PhotocatalysisZnO NanoparticlesNot SpecifiedUV-Vis60>98 (alkaline pH) researchgate.net
Photo-FentonFe²⁺, H₂O₂20 mg/L (Direct Black 22)SunlightNot Specified99.98 researchgate.net
Fenton OxidationFe²⁺, H₂O₂40 mg/LNone2092 ([Fe²⁺] = 0.05 mmol/L) researchgate.net
Mechanism of Hydroxyl Radical Generation and Action

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants like this compound. researchgate.net The hydroxyl radical is an extremely powerful oxidizing agent, second only to fluorine, capable of reacting with and degrading a wide array of complex organic molecules. hydrogenlink.comcolby.edu

The generation of hydroxyl radicals can be initiated through various chemical and photochemical pathways. A common method is the Fenton reaction, which involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in an acidic medium (Eq. 1). colby.edu

Eq. 1: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ colby.edu

This process can be enhanced by UV light in the photo-Fenton process, which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals (Eq. 2). researchgate.net

Eq. 2: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Another significant pathway is through UV photolysis of hydrogen peroxide, where UV irradiation cleaves the H₂O₂ molecule to form two hydroxyl radicals (Eq. 3). researchgate.net

Eq. 3: H₂O₂ + hν → 2 •OH researchgate.net

In photocatalytic systems, a semiconductor material like zinc oxide (ZnO) or titanium dioxide (TiO₂), when irradiated with UV light, generates an electron-hole pair (e⁻/h⁺). The highly reactive hole (h⁺) can then react with water or hydroxide (B78521) ions to produce hydroxyl radicals. researchgate.netekb.eg

Once generated, the hydroxyl radicals attack the this compound molecule. The degradation mechanism involves several steps, beginning with an electrophilic attack on the electron-rich sites of the dye molecule. This leads to the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. nih.gov This initial step results in rapid decolorization of the wastewater. Subsequently, the radicals continue to attack the resulting aromatic intermediates, such as naphthalene (B1677914) and benzene (B151609) derivatives, leading to the opening of the aromatic rings. nih.govnih.gov This process generates smaller organic molecules, such as short-chain carboxylic acids (e.g., oxalic, maleic). researchgate.net Ultimately, complete mineralization can be achieved, converting the organic components into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). researchgate.netresearchgate.net

Sono-photolysis Systems and Synergistic Effects

The primary mechanism of sonolysis is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. The collapse of these bubbles creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). These conditions lead to the pyrolytic decomposition of water molecules into hydroxyl radicals (•OH) and hydrogen atoms (•H). mdpi.commdpi.com

The synergistic effect in sono-photocatalysis arises from several phenomena:

Increased Radical Generation: The combination of ultrasound and UV irradiation on a catalyst surface leads to an amplified production of reactive oxygen species, particularly hydroxyl radicals. mdpi.com

Enhanced Mass Transfer: The physical agitation caused by acoustic streaming and micro-jets from collapsing cavitation bubbles reduces the thickness of the boundary layer around the catalyst particles. This improves the diffusion of dye molecules from the bulk solution to the catalyst surface, increasing the reaction rate. mdpi.com

Catalyst Surface Activation: Ultrasound can de-agglomerate catalyst particles, increasing the available surface area for photocatalytic reactions. It also continuously cleans the catalyst surface by removing adsorbed intermediates, thus preventing catalyst deactivation and maintaining high efficiency. mdpi.commdpi.com

Studies on the degradation of similar dyes have shown that while photolysis and sonolysis alone can achieve significant removal, the combined sono-photocatalytic process can reach near-complete degradation in a much shorter time. mdpi.com For instance, in the degradation of Rhodamine B, separate photocatalysis and sonolysis achieved 85-87% removal, whereas the combined process reached 99.9% removal efficiency. mdpi.com This synergy makes sono-photolysis a highly effective method for treating wastewater containing recalcitrant dyes like this compound.

Electrochemical Degradation Methods

Electrochemical methods offer a versatile and environmentally compatible approach for treating dye-laden wastewater, avoiding the need for additional chemical reagents. nih.gov These processes use electrical energy to drive the oxidation and degradation of pollutants.

Electrocoagulation (EC) is an effective process for removing pollutants through the in-situ generation of coagulants. koreascience.kr The system consists of sacrificial anodes, typically made of iron (Fe) or aluminum (Al), and a cathode. When a direct current is applied, the anode oxidizes and dissolves, releasing metal ions (Fe²⁺/Fe³⁺ or Al³⁺) into the solution (Eq. 4 & 5). koreascience.krresearchgate.net

Anode Reactions: Eq. 4: Fe(s) → Fe²⁺(aq) + 2e⁻ Eq. 5: Al(s) → Al³⁺(aq) + 3e⁻

Simultaneously, at the cathode, water is reduced to produce hydrogen gas and hydroxide ions (OH⁻) (Eq. 6). researchgate.net

Cathode Reaction: Eq. 6: 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

The generated metal ions then react with the hydroxide ions to form various monomeric and polymeric metal hydroxide species, such as iron(II) hydroxide, iron(III) hydroxide, and aluminum hydroxide. koreascience.kr These metal hydroxides act as coagulating agents, forming voluminous, amorphous flocs with large surface areas. The dye molecules are removed from the solution through two primary mechanisms: adsorption onto the surface of the metal hydroxide flocs and entrapment within the growing precipitate. koreascience.kr The resulting flocs can then be easily separated from the water by sedimentation or flotation, with the hydrogen bubbles generated at the cathode often aiding in the latter. koreascience.kr

The efficiency of the electrocoagulation process is highly dependent on several operational parameters, including the initial pH of the solution, current density, electrolysis time, and initial dye concentration. nih.goviwaponline.com Research on C.I. Reactive Black 5 has shown that color removal efficiencies can exceed 98%. nih.gov For example, optimal conditions for removing RB5 were found to be a pH of 5.5, a current density of 47.5 mA/cm², and a reaction time of approximately 24 minutes, achieving a removal of 96.33%. iwaponline.com

ParameterOptimal ValueEffect on Removal EfficiencyReference
pH5.0 - 6.0Affects the speciation of metal hydroxides and the surface charge of flocs. Very high or low pH can reduce efficiency. nih.goviwaponline.com
Current Density (mA/cm²)4.5 - 47.5Higher current density increases the rate of coagulant generation and bubble production, generally improving removal up to an optimal point. nih.goviwaponline.com
Electrolysis Time (min)20 - 80Longer time leads to more coagulant generation and higher removal efficiency, until a plateau is reached. iwaponline.comnih.gov
Initial Dye Concentration (mg/L)100 - 500Higher initial concentrations may require longer treatment times or higher current densities for effective removal. nih.govnih.gov

Photoelectrocatalysis is a hybrid AOP that integrates photocatalysis with an electrochemical process to enhance the degradation of organic pollutants. In this system, a semiconductor photocatalyst (e.g., TiO₂) is coated onto a conductive substrate and used as a photoanode.

When the photoanode is illuminated with UV radiation of sufficient energy, electron-hole pairs (e⁻/h⁺) are generated within the semiconductor material. An external electrical potential (bias) is applied between the photoanode and a cathode, which effectively drives the separation of these charge carriers. The electrons are moved to the external circuit, while the holes migrate to the semiconductor surface. This separation is crucial as it minimizes the recombination of electrons and holes, which is a primary limiting factor in conventional photocatalysis. researchgate.net

The highly oxidizing holes (h⁺) at the anode surface can either directly oxidize the dye molecules adsorbed on the surface or react with water molecules to produce hydroxyl radicals (•OH), which then carry out the oxidation. researchgate.net The photo electro-Fenton process is a notable example, where the electrochemical system is used to continuously regenerate Fe²⁺ from Fe³⁺ at the cathode, while also generating H₂O₂. This allows the Fenton reaction to proceed, generating a high concentration of hydroxyl radicals that leads to rapid and complete mineralization of the dye. researchgate.net Studies have demonstrated that this method can achieve nearly 100% mineralization for dyes like Reactive Black 5 within 70 minutes. researchgate.net

Adsorption and Hybrid Remediation Technologies

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. srce.hr The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials have been investigated for the removal of reactive dyes, with a focus on low-cost adsorbents derived from waste biomass. scirp.org

Adsorption Mechanisms: The removal of an anionic dye like this compound is governed by several mechanisms, which can act individually or in combination:

Electrostatic Interaction: At a pH below the adsorbent's point of zero charge (pzc), the surface of the adsorbent becomes positively charged. This promotes the electrostatic attraction of the anionic sulfonate groups (SO₃⁻) present in the reactive dye molecule. scirp.orgresearchgate.net

Pore-Filling: In porous materials like activated carbon, dye molecules can diffuse into the micropores and mesopores of the adsorbent, where they are physically trapped. researchgate.netresearchgate.net

Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., -OH, -COOH) can form hydrogen bonds with nitrogen and oxygen atoms in the dye structure. researchgate.net

π-π Interactions: The aromatic rings present in the dye molecule can interact with the graphitic structure of carbon-based adsorbents through π-π stacking interactions. researchgate.net

Adsorbent Materials: A wide range of materials have been proven effective for the adsorption of reactive dyes:

Activated Carbon: Commercial activated carbon and carbons prepared from various agricultural wastes (e.g., bamboo, coir pith, wild almond shells, Enteromorpha prolifera) are highly effective due to their large surface area and well-developed pore structure. srce.hrscirp.orgnih.govresearchgate.net

Biomass: Unmodified or chemically modified waste biomass such as sawdust, fruit peels, and shells offer a low-cost alternative for dye removal. scirp.org

Nanocomposites: Modern adsorbents include nanocomposites, such as copper ferrite (B1171679) activated carbon nanocomposites, which combine the properties of different materials to enhance adsorption capacity. imist.ma

The effectiveness of an adsorbent is typically quantified by its maximum adsorption capacity (q_max), often determined by fitting experimental data to isotherm models like the Langmuir or Freundlich models. scirp.orgimist.ma

Adsorbent MaterialTarget DyeMax. Adsorption Capacity (q_max, mg/g)Reference
Copper Ferrite Activated Carbon NanocompositeMordant Black 1150.74 imist.ma
Bamboo Carbon (1400 m²/g)Reactive Black 5545 nih.gov
Bamboo Carbon (2123 m²/g)Reactive Black 5447 nih.gov
Activated Carbon from Enteromorpha proliferaReactive Blue 4131.93 scirp.org
Active Carbon F400Reactive Black 5176 nih.gov
Activated Carbon from Coir PithC.I. Reactive Red 22022.9 researchgate.net
Bone CharReactive Black 5157 nih.gov

Adsorption Mechanisms and Materials

Carbon-Based Adsorbents (e.g., Activated Carbon, Biochar, Graphene Oxide)

Carbon-based materials are widely employed for the removal of dyes from aqueous solutions due to their large surface area, porous structure, and versatile surface chemistry. rsc.org

Activated Carbon (AC) is a highly porous adsorbent and one of the most popular choices for wastewater treatment due to its significant adsorption efficiency and capacity. rsc.orgmdpi.commdpi.com Commercial powdered activated carbon has demonstrated high adsorption capacities for this compound, with values reaching up to 246.0 mg/g under acidic conditions (pH 2.0). mdpi.comresearchgate.net The effectiveness of activated carbon is attributed to its vast surface area, which can range from 500 to 3000 m²/g, allowing for ample sites for dye molecules to attach. rsc.org Studies have shown that the adsorption process on activated carbon can be described by various kinetic models, with the pseudo-second-order model often providing the best fit, suggesting a chemisorption mechanism. researchgate.netsrce.hr

Biochar , a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective alternative to activated carbon for dye removal. researchgate.net Biochar derived from pine needles, for instance, has been successfully used to adsorb this compound. Research indicates that the adsorption capacity of biochar can be influenced by the presence of catalysts during pyrolysis. For example, biochar produced with a copper-based catalyst showed a maximum adsorption capacity of 5.40 mg/g, which was higher than that of non-catalytically produced char (4.37 mg/g). researchgate.net The primary adsorption mechanisms for biochar often involve electrostatic interactions, hydrogen bonding, and pore-filling.

Graphene Oxide (GO) , a two-dimensional material with abundant oxygen-containing functional groups, exhibits a high adsorption capacity for various organic pollutants, including dyes. mdpi.commdpi.com Its layered structure and functional groups (carboxyl, hydroxyl, and epoxide) make it a robust adsorbent. mdpi.com In hybrid treatment systems, graphene oxide has been used effectively in the adsorption step following the reduction of this compound to remove intermediate compounds like aromatic amines. mdpi.com

Table 1: Adsorption Capacities of Carbon-Based Adsorbents for this compound

Adsorbent Maximum Adsorption Capacity (q_max) Reference
Powdered Activated Carbon 246.0 mg/g mdpi.comresearchgate.net
Pine Needle Biochar (Cu-Catalyzed) 5.40 mg/g researchgate.net
Pine Needle Biochar (Non-Catalyzed) 4.37 mg/g researchgate.net
Activated Carbon (F400) 176 mg/g nih.gov
Graphene Oxide Used for intermediate products mdpi.com
Biomass-Derived Adsorbents (e.g., Palm Shell, Pine Cone, Wood, Chitosan)

The use of low-cost, readily available biomass as a source for adsorbents has gained significant attention for environmental remediation. nih.gov These materials offer an economical and sustainable approach to treating dye-laden wastewater.

Palm Shell: Activated carbon derived from palm shells has been proven to be a promising adsorbent for removing this compound. ncsu.eduresearchgate.net Studies have shown that its adsorption capacity is highest in acidic conditions, reaching a maximum of 25.12 mg/g at pH 2. ncsu.eduresearchgate.net The adsorption process is endothermic, and the equilibrium data are well-represented by the Langmuir isotherm model, suggesting monolayer coverage of the dye on the adsorbent surface. ncsu.eduresearchgate.net

Pine Cone: The biomass from pine cones has been utilized as an effective sorbent for this compound. mdpi.com Similar to other biomass-derived adsorbents, its efficiency is highly pH-dependent. The highest sorption efficiency for this anionic dye was observed at a low pH of 2. mdpi.com At this pH, the functional groups on the cone's surface become protonated, creating a positive charge that electrostatically attracts the anionic dye molecules. mdpi.com

Chitosan (B1678972): Chitosan, a biopolymer derived from chitin, is another effective adsorbent for reactive dyes. researchgate.net Its effectiveness in removing this compound is influenced by factors such as the adsorbent dose and the pH of the solution. researchgate.net The amine groups in the chitosan structure can be protonated in acidic solutions, enhancing the electrostatic attraction with anionic dyes like this compound.

Inorganic Adsorbents (e.g., Metal-Organic Frameworks (MOFs), Layered Double Hydroxides (LDHs))

Inorganic adsorbents, particularly Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs), are being extensively researched due to their high porosity, large surface areas, and tunable structures, making them highly efficient for dye removal. mdpi.comaijr.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. aijr.org Their exceptionally high surface areas and tunable pore sizes make them excellent candidates for adsorbing large dye molecules. aijr.org

Layered Double Hydroxides (LDHs): LDHs, also known as anionic clays, consist of positively charged brucite-like layers with interlayer anions and water molecules. mdpi.comaijr.org They are noted for their high anion-exchange capacity, which is particularly effective for removing anionic dyes like this compound. mdpi.com

Factors Influencing Adsorption Efficiency (pH, Temperature, Adsorbent Dose, Initial Concentration)

The efficiency of the adsorption process for this compound is governed by several key operational parameters. mdpi.comnih.gov

pH: The pH of the solution is a critical factor, as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. mdpi.comresearchgate.net For the anionic this compound, adsorption is generally more favorable under acidic conditions (e.g., pH 2). ncsu.edumdpi.com At low pH, the adsorbent surface tends to be positively charged, which enhances the electrostatic attraction with the negatively charged sulfonate groups of the dye. mdpi.com Conversely, at higher pH values, the surface becomes more negatively charged, leading to electrostatic repulsion and decreased adsorption. mdpi.com However, some studies have also reported high adsorption on activated carbon at a high pH of 10, suggesting that other mechanisms like π-π interactions may also play a significant role. mdpi.comresearchgate.net

Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetic energy of the dye molecules. For the adsorption of this compound onto palm shell-based activated carbon, the process was found to be endothermic, meaning that an increase in temperature favored adsorption. ncsu.eduresearchgate.net

Adsorbent Dose: The amount of adsorbent used directly impacts the number of available active sites for dye adsorption. researchgate.netnih.gov Generally, an increase in the adsorbent dose leads to a higher percentage of dye removal because more binding sites are available. researchgate.net However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) may decrease as the dose increases due to the unsaturation of adsorption sites.

Initial Concentration: The initial dye concentration provides the driving force for mass transfer between the aqueous solution and the adsorbent. srce.hrnih.gov At lower initial concentrations, the ratio of available active sites to dye molecules is high, leading to rapid and efficient adsorption. srce.hr As the initial concentration increases, the active sites become saturated, and the percentage of dye removal may decrease, although the absolute amount of dye adsorbed per unit of adsorbent mass generally increases until equilibrium is reached. srce.hr

Adsorption Isotherm and Kinetic Models (e.g., Freundlich, Langmuir, Pseudo-first/second-order)

To understand the mechanism of adsorption, equilibrium data are often analyzed using isotherm models, while the rate of adsorption is studied using kinetic models. guilan.ac.ir

Adsorption Isotherms:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. guilan.ac.irmdpi.com It is often used to calculate the maximum adsorption capacity (q_max) of an adsorbent. The adsorption of this compound on various adsorbents, including palm shell activated carbon and pine needle biochar, has been shown to fit the Langmuir model well, indicating monolayer coverage. researchgate.netncsu.eduresearchgate.net

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and does not assume monolayer adsorption. mdpi.com It is characterized by constants K_F, related to adsorption capacity, and n, related to adsorption intensity. In some cases, such as the adsorption of this compound onto bentonite (B74815) clay, the Freundlich model provided a better fit than the Langmuir model, suggesting the heterogeneous nature of the adsorbent surface. mdpi.com

Adsorption Kinetics:

Pseudo-first-order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. The adsorption of this compound onto palm shell-based activated carbon was found to be well-described by this model. ncsu.eduresearchgate.net

Pseudo-second-order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comresearchgate.net Numerous studies on the adsorption of this compound onto adsorbents like fly ash and bentonite clay have found that the experimental data fit the pseudo-second-order model excellently, indicating that chemisorption is the dominant mechanism. researchgate.netmdpi.com

Table 2: Common Adsorption Models for this compound

Model Type Model Name Key Assumption/Description Often Best Fit For
Isotherm Langmuir Monolayer adsorption on a homogeneous surface. guilan.ac.ir Palm Shell AC, Pine Needle Biochar researchgate.netncsu.edu
Isotherm Freundlich Multilayer adsorption on a heterogeneous surface. Bentonite Clay mdpi.com
Kinetic Pseudo-first-order Adsorption rate proportional to available sites. Palm Shell AC ncsu.edu
Kinetic Pseudo-second-order Chemisorption is the rate-limiting step. mdpi.com Activated Carbon, Bentonite Clay srce.hrmdpi.com

Integrated and Hybrid Treatment Systems

To enhance the removal efficiency of recalcitrant dyes like this compound, integrated and hybrid systems that combine different treatment processes are being developed. These systems aim to overcome the limitations of individual methods, leading to more complete degradation and removal of both the parent dye and its intermediate byproducts. mdpi.com

Combined Reduction and Adsorption Processes

A promising hybrid approach for the degradation of this compound involves a two-step process: initial chemical reduction followed by adsorption. mdpi.com

In the first stage, the azo bond (-N=N-), which is responsible for the dye's color, is cleaved through a reduction reaction. Nanocrystalline metallic powders, such as Fe₈₀Si₁₀B₁₀, have proven to be highly effective reducing agents. mdpi.com The use of these nanocrystalline materials can lead to almost complete decolorization of the dye solution in a matter of minutes. This rapid reduction breaks down the complex dye molecule into smaller, colorless aromatic amines. mdpi.com

While the reduction step effectively removes the color, the resulting aromatic amines can still be undesirable in the effluent. Therefore, a second adsorption step is crucial for removing these intermediate compounds. Various adsorbents can be used in this stage, with research showing that activated carbon and graphene oxide are particularly effective at adsorbing the aromatic amine byproducts. mdpi.com This combined process ensures not only the removal of color but also the elimination of potentially harmful degradation products, resulting in a more thorough treatment of the wastewater. mdpi.com

Sequential Chemical and Biological Treatments

To effectively treat wastewater containing reactive dyes, combined chemical and biological oxidation processes are often necessary, as purely biological treatment can be slow or ineffective. sciepub.com A two-step, or sequential, treatment process can enhance the degradation of complex dye molecules. One such approach involves an initial biological treatment followed by a chemical oxidation process, such as photocatalysis.

In a study investigating the degradation of Reactive Black 5 (RB5), a sequential process was employed using the bacterium Pseudomonas aeruginosa ETL-2211 for the initial biological stage, followed by a TiO2/UV photocatalytic degradation step. sciepub.com The biological treatment effectively decolorized the dye solution, even at concentrations as high as 200 mg/L, in under 24 hours. sciepub.com However, this biological stage primarily cleaves the azo bonds responsible for the color, leading to the formation of aromatic amines which may still be toxic and are not typically degraded further by the bacteria. sciepub.com

The subsequent photocatalytic process serves as an effective post-treatment stage to remove these persistent aromatic by-products. sciepub.com While photocatalysis alone was not efficient for removing high concentrations of the parent dye, it was highly effective in mineralizing the aromatic rings produced during the initial biological treatment. sciepub.com This sequential application demonstrates a synergistic effect where the biological and chemical processes complement each other to achieve a more complete degradation than either process could achieve alone. sciepub.comnih.gov

Identification and Characterization of Degradation Intermediates and Metabolites

The degradation of C.I. Reactive Black 5 results in the formation of numerous smaller molecules as the complex parent structure is broken down. Identifying these intermediates is crucial for understanding the degradation pathway and assessing the environmental impact of the treatment process. Various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are used to elucidate the structures of these transient compounds. iwaponline.com

During the ozonation of RB5, at least eight distinct oxidation products have been identified. iwaponline.com In another study using a bacterial-augmented floating treatment wetlands (FTWs) system, the degradation of RB5 was found to produce at least 20 different metabolites. nih.govresearchgate.net The formation of these intermediates indicates that degradation proceeds through the breakdown of the chromophore, particularly the azo bond, and subsequent modifications to the resulting aromatic structures. iwaponline.comresearchgate.net

The table below lists some of the degradation intermediates of Reactive Black 5 identified in various studies.

Intermediate Compoundm/z (mass-to-charge ratio)Treatment ProcessReference
2-((4-aminophenyl)sulfonyl)ethyl sulfate (ASES)280Photocatalysis researchgate.net
3,4,6-triamino-5-hydroxynaphthalene-2,7-disulfonate (THD)346Photocatalysis researchgate.net
Intermediate P1281Ozonation iwaponline.com
Intermediate P3546Ozonation iwaponline.com
Intermediate P6350Ozonation iwaponline.com
3,6,8-triaminonaphthalen-1-ol (TAN)189Photocatalysis researchgate.net
Oxalic acid90Photocatalysis, Ozonation iwaponline.comresearchgate.net
Formic acidNot specifiedOzonation iwaponline.com
Acetic acidNot specifiedOzonation iwaponline.com

Elucidation of Reaction Pathways and Molecular Transformation

The degradation of RB5 follows distinct reaction pathways depending on the treatment method, but common transformation steps are frequently observed. A primary event in the degradation of azo dyes is the cleavage of the nitrogen double bond (–N=N–), which is the main chromophore responsible for the dye's color. iwaponline.comresearchgate.net

In oxidative processes like ozonation, the reaction pathway involves several key transformations:

Azo Bond Cleavage : The ozone molecules attack the azo linkage, breaking the bond and leading to the formation of smaller aromatic compounds. iwaponline.com

Hydroxylation : Hydroxyl groups (–OH) are introduced into the aromatic rings of the intermediates. iwaponline.com

Desulfonation : The sulfonic acid groups (–SO3H) attached to the naphthalene rings are detached, releasing sulfate ions (SO4²⁻) into the solution. iwaponline.com

A proposed pathway for the photocatalytic degradation of RB5 suggests an initial cleavage of the azo bond to form 2-((4-aminophenyl)sulfonyl)ethyl sulfate (m/z 280) and 3,4,6-triamino-5-hydroxynaphthalene-2,7-disulfonate (m/z 346). researchgate.net These larger intermediates undergo further fragmentation. For instance, the C-SO3 bond of 3,4,6-triamino-5-hydroxynaphthalene-2,7-disulfonate can be cleaved to form 3,6,8-triaminonaphthalen-1-ol (m/z 189). researchgate.net Eventually, these aromatic structures can be broken down into simpler aliphatic molecules like oxalic acid, which can then be completely mineralized. researchgate.net

Monitoring of Azo Bond Cleavage and Aromatic By-product Formation

The effectiveness of a degradation process is often initially assessed by the removal of color, which is a direct consequence of azo bond cleavage. This process can be monitored in real-time using UV-Visible (UV-Vis) spectroscopy. The characteristic absorbance peak of the azo group in the visible region of the spectrum diminishes as the bond is broken. semanticscholar.org Simultaneously, a new absorbance peak may appear in the UV region (around 248 nm), indicating the formation of aromatic amines, which are the primary by-products of reductive azo bond cleavage. semanticscholar.org

Fourier-transform infrared spectroscopy (FTIR) is another powerful tool used to confirm molecular transformations. The disappearance of the peak corresponding to the azo bond (typically around 1583-1605 cm⁻¹) in the FTIR spectrum of a treated sample provides clear evidence of its cleavage. mdpi.com The simultaneous disappearance of peaks associated with aromatic structures indicates the further degradation of these by-products. mdpi.com

Monitoring Techniques for Azo Bond Cleavage and By-product Formation
Analytical MethodObservationInferenceReference
UV-Visible SpectroscopyDecrease in absorbance in the visible spectrum (e.g., ~534 nm)Cleavage of the azo bond (decolorization) semanticscholar.org
UV-Visible SpectroscopyIncrease in absorbance in the UV spectrum (e.g., ~248 nm)Formation of aromatic amine by-products semanticscholar.org
FTIR SpectroscopyDisappearance of the peak for N=N stretching (e.g., ~1583-1605 cm⁻¹)Confirmation of azo bond cleavage mdpi.com
FTIR SpectroscopyDisappearance of peaks for aromatic rings (e.g., 645–831 cm⁻¹)Degradation of aromatic by-products mdpi.com

Advanced Analytical and Spectroscopic Characterization of C.i. Reactive Black 11 and Its Metabolites

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental in monitoring the degradation of C.I. Reactive Black 11, primarily by observing changes in its chromophoric structure and the chemical bonds present.

UV-Visible spectrophotometry is a primary and straightforward technique for monitoring the decolorization of this compound in aqueous solutions. The intensity of the color of the dye solution is directly proportional to its concentration, and this relationship is quantified by measuring the absorbance of light at a specific wavelength. The degradation of the dye is observed as a decrease in the absorbance in the visible region of the electromagnetic spectrum, which is indicative of the breakdown of the chromophore, the part of the molecule responsible for its color.

For reactive black dyes, the maximum absorbance (λmax) in the visible range is typically found between 597 and 610 nm. deswater.comnih.gov The decolorization efficiency can be calculated by monitoring the decrease in the absorbance peak at this λmax over time. For instance, in the photocatalytic degradation of Reactive Black 8, the dye concentration was determined by measuring the absorbance at 578 nm. raco.cat Similarly, the degradation of Reactive Black 5 has been monitored at its λmax of 598 nm. deswater.com

During the degradation process, the main absorption peak in the visible region diminishes, and new absorption peaks may appear in the ultraviolet (UV) range, typically between 200 and 300 nm. researchgate.net The emergence of these new peaks suggests the formation of aromatic intermediates that lack the extensive conjugated system of the parent dye molecule. researchgate.net

Table 1: UV-Visible Spectrophotometry Data for Reactive Black Dyes

Dye λmax (Visible) λmax (UV) of Intermediates Reference
Reactive Black B 597 nm Not specified deswater.com
Mordant Black 11 610 nm Not specified nih.gov
Reactive Black 8 578 nm Not specified raco.cat

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule and for tracking the changes in these groups during degradation. The principle of FTIR lies in the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. The resulting spectrum is a fingerprint of the molecule, providing information about its chemical structure.

In the context of this compound degradation, FTIR analysis can confirm the breakdown of the parent molecule by observing the disappearance or modification of characteristic peaks. Key spectral changes include:

Azo Bond (-N=N-): The disappearance of the peak corresponding to the azo bond is a clear indicator of the cleavage of the chromophore.

Aromatic Rings: Changes in the peaks associated with C=C stretching vibrations in the aromatic rings suggest their degradation.

Sulfonate Groups (-SO3H): Alterations in the S=O stretching vibrations can indicate the transformation of the sulfonate groups. mdpi.com

New Functional Groups: The appearance of new absorption bands, such as those for hydroxyl (-OH) and amine (-NH2) groups, can provide evidence for the formation of specific degradation products.

For example, in the degradation of Congo Red, the absence of a peak at 1583 cm⁻¹ and stretching vibrations between 645–831 cm⁻¹ indicated the cleavage of the azo group and the degradation of aromatic amines, respectively. mdpi.com FTIR is used to analyze the dried extracts of the dye and its degradation products, typically by mixing the sample with potassium bromide (KBr) to form a transparent pellet for analysis. nih.gov

Table 2: General FTIR Functional Group Analysis for Azo Dye Degradation

Functional Group Typical Wavenumber (cm⁻¹) Indication during Degradation
O-H Stretch (Alcohols, Phenols) 3200-3600 Appearance/Increase
N-H Stretch (Amines) 3300-3500 Appearance/Increase
C-H Stretch (Aromatic) 3000-3100 Decrease/Disappearance
C=C Stretch (Aromatic) 1400-1600 Decrease/Disappearance
N=N Stretch (Azo) ~1450 Disappearance

Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic structure and properties of materials. It involves the excitation of a material with light, causing it to absorb photons and enter an excited electronic state. The material then returns to its ground state by emitting photons, and the spectrum of this emitted light is analyzed.

In the context of this compound, PL spectroscopy is not typically used to characterize the dye molecule or its direct metabolites. Instead, it is a crucial technique for characterizing the photocatalytic materials, such as zeolitic imidazolate framework-8 (ZIF-8), used in advanced oxidation processes for dye degradation. researchgate.net The PL emission intensity of a photocatalyst is related to the recombination rate of its photogenerated electron-hole pairs. A lower PL intensity suggests a more efficient separation of these charge carriers, which in turn leads to a higher photocatalytic activity because more electrons and holes are available to generate reactive oxygen species that degrade the dye. researchgate.net Therefore, PL spectroscopy provides valuable insights into the efficiency of the materials employed for the remediation of water contaminated with this compound.

Chromatographic and Mass Spectrometric Approaches for Intermediate Analysis

To identify the array of intermediate compounds formed during the breakdown of the complex this compound molecule, the coupling of chromatographic separation techniques with mass spectrometry is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds in a mixture. In the analysis of this compound degradation, LC-MS/MS is the method of choice for identifying the aromatic intermediates that are often polar and not amenable to gas chromatography.

The process involves separating the components of the degradation mixture using high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected parent ions, providing structural information that aids in the definitive identification of the compounds.

Studies on the degradation of C.I. Reactive Black 5, a structurally similar dye, have identified several aromatic intermediates using LC-MS. For example, during ozonation, intermediates with m/z values of 281, 546, 201, 350, 286, and 222 were identified. iwaponline.com In another study on the microbial degradation of Reactive Black 5, intermediates such as 3,6,8-trihydroxynaphthalene and phthalic acid were identified. nih.gov These findings suggest that the degradation pathway involves the cleavage of the azo bonds followed by further breakdown of the resulting aromatic amines and naphthalene (B1677914) derivatives.

Table 3: Aromatic Intermediates of Reactive Black 5 Degradation Identified by LC-MS

m/z Proposed Compound Degradation Method Reference
281 Not specified Ozonation iwaponline.com
546 Not specified Ozonation iwaponline.com
201 Not specified Ozonation iwaponline.com
350 Not specified Ozonation iwaponline.com
286 Not specified Ozonation iwaponline.com
222 Not specified Ozonation iwaponline.com
- 3,6,8-trihydroxynaphthalene Microbial nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra.

During the degradation of this compound, smaller, more volatile organic compounds can be formed. GC-MS is employed to identify these products, providing a more complete picture of the degradation pathway. For instance, in the degradation of Reactive Black 5 by Pseudomonas entomophila, GC-MS analysis revealed the formation of naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline. nih.gov In a study on a related dye, Mordant Black 11, GC-MS analysis identified nine unique metabolites, including phenol (B47542),2,4-bis(1,1-dimethylethyl), 1-naphthol, and acetic acid. nih.gov These findings indicate that the degradation process can lead to the formation of various smaller organic molecules.

Table 4: Volatile Organic Compounds from Reactive Black Dye Degradation Identified by GC-MS

Dye Identified Compound Reference
Reactive Black 5 naphthalene-1,2-diamine nih.gov
Reactive Black 5 4-(methylsulfonyl) aniline nih.gov
Mordant Black 11 phenol,2,4-bis(1,1-dimethylethyl) nih.gov
Mordant Black 11 9-eicosene, (E) nih.gov
Mordant Black 11 ethanol,2,2-(2-propenyloxy) nih.gov
Mordant Black 11 acetic acid nih.gov
Mordant Black 11 benzene (B151609) nih.gov
Mordant Black 11 1-naphthol nih.gov
Mordant Black 11 methyl formate nih.gov
Mordant Black 11 valeraldehyde,2,4-dimethyl nih.gov

Ion Chromatography (IC) for Inorganic Ion Release (e.g., Sulfate (B86663), Nitrate)

Ion chromatography is an essential technique for quantifying the release of inorganic ions during the degradation of this compound. The breakdown of this complex azo dye often results in the formation of simpler inorganic species, such as sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻), which can serve as indicators of the extent of mineralization.

During the degradation process, whether through methods like electro-oxidation or other advanced oxidation processes, the sulfonate groups (–SO₃H) attached to the aromatic rings of the dye molecule are cleaved and oxidized, leading to the release of sulfate ions into the solution. Similarly, the nitrogen atoms within the azo linkages (–N=N–) and other parts of the molecule can be converted to nitrate ions under strong oxidizing conditions.

The quantification of these ions is typically performed using an ion chromatograph equipped with a conductivity detector. The process involves injecting a small volume of the treated dye solution into the IC system. The sample is then passed through a guard column and a separator column, which are packed with an anion exchange resin. The ions are separated based on their affinity for the resin. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity for the analyte ions.

Microscopic and Surface Characterization of Remediation Materials

The physical and structural properties of materials used for the remediation of this compound, such as adsorbents and catalysts, are critical to their performance. A variety of microscopic and surface analysis techniques are employed to characterize these materials before and after the remediation process.

Transmission Electron Microscopy (TEM) for Nanoparticle Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and morphology of nanoparticles used in the degradation or adsorption of this compound. For instance, in studies involving zinc oxide (ZnO) nanoparticles for the photocatalytic degradation of reactive dyes, TEM analysis has been used to confirm the nanoscale dimensions of the synthesized particles. ekb.eg

TEM images can reveal detailed information about the particle size distribution and whether the nanoparticles are aggregated or well-dispersed. For example, in the synthesis of ZnO nanoparticles for the removal of Reactive Black 5, TEM analysis showed particle sizes ranging from 19.1 to 33.1 nm. ekb.eg This information is vital as the catalytic or adsorptive activity of nanoparticles is often highly dependent on their size and surface area.

Scanning Electron Microscopy (SEM) for Surface Morphology

In the context of this compound remediation, SEM has been used to characterize various adsorbents. For example, the surface of activated carbon derived from longan peels, used for the adsorption of Reactive Black 5, was analyzed using SEM, which confirmed a porous structure. mdpi.com Similarly, SEM has been employed to observe the surface of composite hydrogel beads before and after the adsorption of Reactive Black 5, providing insights into the changes in surface morphology due to dye adsorption. mdpi.com

The images obtained from SEM analysis help in understanding the mechanism of adsorption and how the surface features of the material contribute to its dye removal efficiency.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a key technique for determining the crystalline structure and phase purity of materials used in the remediation of this compound. The XRD pattern of a material provides a unique fingerprint of its crystal lattice structure.

For photocatalysts like ZnO and ZnO-CeO₂ nanocomposites, XRD analysis is used to confirm the crystalline phase, for instance, the hexagonal wurtzite structure of ZnO. ekb.egresearchgate.net The analysis can also be used to assess the crystallite size and identify any impurities present in the material. In studies involving ZIF-8 photocatalysts for the degradation of Reactive Black KN-B, XRD was used to assess the phase purity and crystallographic structure of the synthesized materials. rsc.org

The crystallinity of a material can significantly influence its photocatalytic activity or adsorption capacity, making XRD an indispensable tool for material characterization in this field.

BET Analysis for Surface Area and Porosity of Adsorbents

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area, pore volume, and pore size distribution of porous adsorbent materials. microtrac.comanton-paar.com The principle of BET analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. anton-paar.com

The surface area and porosity of an adsorbent are paramount to its capacity for dye removal. A higher surface area generally provides more active sites for the adsorption of dye molecules. iitk.ac.in For instance, the BET surface area of activated carbon derived from longan peels was found to be 1202.38 m²/g, indicating a high potential for the adsorption of Reactive Black 5. mdpi.com In another study, the BET surface area of different ZIF-8 photocatalysts was analyzed to correlate their surface properties with their photocatalytic efficiency in degrading Reactive Black KN-B. rsc.org

The data obtained from BET analysis, often presented as nitrogen adsorption-desorption isotherms, provides valuable insights into the textural properties of the adsorbent, which are crucial for optimizing its performance in the removal of this compound.

Interactive Data Table: Surface Area of Various Adsorbents

Adsorbent MaterialBET Surface Area (m²/g)Pollutant
Longan Peel Activated Carbon1202.38Reactive Black 5
ZIF-8-F1 (dodecahedral)Not specifiedReactive Black KN-B
ZIF-8-F2 (pitaya-like)Not specifiedReactive Black KN-B
ZIF-8-F3 (leaf-like)Not specifiedReactive Black KN-B
Copper Ferrite (B1171679) Activated CarbonNot specifiedMordant Black 11

Computational and Theoretical Investigations of C.i. Reactive Black 11 Reactivity and Interactions

Quantum Chemical Modeling (e.g., Density Functional Theory (DFT))

Quantum chemical modeling, particularly Density Functional Theory (DFT), has been instrumental in understanding the electronic structure and reactivity of C.I. Reactive Black 11. These calculations provide a theoretical framework for predicting how the dye molecule will behave in various chemical environments.

Frontier Electron Density Calculations for Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of electron density in these orbitals, known as the frontier electron density (FED), indicates the most likely sites for electrophilic and nucleophilic attack.

In the context of this compound, FED calculations have been employed to predict the sites most susceptible to attack by reactive species during degradation processes. For instance, in the ozonation of Reactive Black 5 (a synonym for this compound), frontier electron density calculations revealed that the highest values of FED for both HOMO and LUMO are concentrated at the nitrogen atoms of the azo linkage (-N=N-). iwaponline.com This theoretical finding suggests that the azo bond is the most probable site for the initial attack by hydroxyl radicals, which are potent oxidizing agents generated during ozonation. iwaponline.com This prediction aligns with experimental observations where the cleavage of the azo bond is a primary step in the decolorization of the dye. iwaponline.com

Molecular Orbital Calculations in Degradation Pathway Interpretation

Molecular orbital calculations, as part of DFT studies, are crucial for elucidating the potential degradation pathways of this compound. By analyzing the electronic properties of the parent dye molecule and its potential intermediates, researchers can propose and evaluate plausible reaction mechanisms.

The analysis of HOMO and LUMO energy levels provides insights into the electron-donating and electron-accepting capabilities of the molecule, respectively. nih.gov For this compound, the distribution of these orbitals helps to identify the bonds that are most likely to be broken during a chemical reaction. researchgate.net For example, the localization of the HOMO and LUMO on the azo bond strongly supports the interpretation that degradation pathways are often initiated at this site. iwaponline.comresearchgate.net

Furthermore, by calculating the electronic structures of proposed degradation intermediates, it is possible to assess their relative stabilities and the likelihood of their formation. This computational approach allows for a more detailed interpretation of experimental data, such as that obtained from mass spectrometry, by providing a theoretical basis for the identified degradation products. While a complete, universally accepted degradation pathway for this compound under all conditions has not been definitively established, molecular orbital calculations provide a robust framework for interpreting experimental evidence and constructing scientifically sound degradation models.

Kinetic Modeling and Simulation of Reactive Black 11 Processes

Kinetic modeling and simulation are essential for understanding the rates and mechanisms of processes involving this compound, particularly in the context of its removal from wastewater. These models provide a quantitative description of how fast the dye is degraded or adsorbed under various conditions.

Reaction Rate Constant Determination for Degradation Processes

The reaction rate constant (k) is a fundamental parameter in chemical kinetics that quantifies the rate of a chemical reaction. For the degradation of this compound, determining the rate constant is crucial for assessing the efficiency of a given treatment process. Various advanced oxidation processes (AOPs) and biological treatments have been studied for their effectiveness in degrading this dye, and the corresponding rate constants have been determined.

For example, in the photocatalytic degradation of Reactive Black 5 using ZIF-8 photocatalysts, the pseudo-first-order rate constant was found to be a key parameter for comparing the efficiency of different catalyst morphologies. rsc.org Similarly, in the microbial decolorization of Reactive Black 5 by Bacillus albus DD1, first-order kinetic constants were measured at different temperatures to understand the temperature dependence of the degradation process. researchgate.net

Table 1: Examples of Experimentally Determined Rate Constants for this compound Degradation

Degradation ProcessOrganism/CatalystRate Constant (k)Temperature (°C)Reference
Microbial DecolorizationBacillus albus DD10.0264 s⁻¹25 researchgate.net
Microbial DecolorizationBacillus albus DD10.0345 s⁻¹30 researchgate.net
Microbial DecolorizationBacillus albus DD10.0486 s⁻¹35 researchgate.net
Microbial DecolorizationBacillus albus DD10.0512 s⁻¹40 researchgate.net
Microbial DecolorizationBacillus albus DD10.0523 s⁻¹45 researchgate.net
PhotocatalysisZIF-8-F30.019 min⁻¹Not Specified scielo.org.mx

Application of Pseudo-First/Second-Order Kinetics in Remediation Studies

The pseudo-first-order model assumes that the rate of reaction is proportional to the concentration of one of the reactants. In the context of dye removal, it is often expressed in terms of the amount of dye adsorbed over time.

The pseudo-second-order model assumes that the rate-limiting step is a chemical reaction between the adsorbate and the adsorbent, involving the sharing or exchange of electrons.

Numerous studies have shown that the adsorption of Reactive Black 5 onto various adsorbents, such as activated carbon, bentonite (B74815) clay, and composite hydrogel beads, is well-described by the pseudo-second-order kinetic model. mdpi.comsciepub.comsemanticscholar.org This suggests that the adsorption process is likely controlled by chemisorption.

Table 2: Comparison of Kinetic Models for this compound Adsorption

AdsorbentKinetic ModelCorrelation Coefficient (R²)Reference
Activated CarbonPseudo-Second-Order>0.99 mdpi.com
Bentonite ClayPseudo-Second-Order0.9998 sciepub.com
Composite Hydrogel BeadsPseudo-Second-OrderHigh Accuracy semanticscholar.orgresearchgate.net
Surfactant-Modified ZeolitePseudo-Second-Order>0.997 researchgate.net
Activated Red MudPseudo-Second-OrderNot Specified acs.org

Intraparticle Diffusion Models for Adsorption Kinetics

This model suggests that the adsorption process can be divided into several stages: external mass transfer, intraparticle diffusion, and adsorption at the active sites. If the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process is more complex and may involve both surface adsorption and intraparticle diffusion. For the adsorption of Reactive Black 5, studies have shown that while intraparticle diffusion plays a role, it is often not the only rate-controlling step. mdpi.com

Advanced Computational Tools for Parameter Optimization and Predictive Analysis

Computational modeling has become an indispensable tool for optimizing the complex processes involved in dye application and removal, offering a way to reduce the number of experiments, costs, and time. Methodologies like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are powerful statistical and machine learning techniques used to model, predict, and optimize the performance of such processes.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. minitab.com It is particularly useful for understanding the relationships between several independent variables and one or more response variables. nih.gov In the context of reactive dyes, RSM is frequently employed to optimize the conditions for their removal from wastewater, such as in adsorption or degradation processes. researchgate.net

The primary goal of RSM is to find the optimal operational conditions for a system or to determine a region where the system operates satisfactorily. minitab.com This is achieved by designing a series of experiments, fitting a polynomial equation to the experimental data, and then analyzing the response surfaces to identify the best combination of factor levels. Common experimental designs used within RSM include the Box-Behnken Design (BBD) and Central Composite Design (CCD). minitab.comnih.gov

For a hypothetical process involving this compound, RSM could be used to optimize its removal efficiency by studying the effects of key parameters. A typical study might involve the variables and responses outlined in the table below.

Table 1: Hypothetical RSM Parameters for this compound Removal

Independent Variables (Factors) Investigated Range Response Variable
pH 2.0 - 10.0 % Removal Efficiency
Adsorbent Dosage (g/L) 0.5 - 2.5 Adsorption Capacity (mg/g)
Initial Dye Concentration (mg/L) 50 - 250
Contact Time (min) 30 - 180

This table illustrates typical parameters that would be optimized using RSM for a dye removal process. Specific values would be determined experimentally.

By applying RSM, researchers could develop a quadratic model to predict the removal efficiency of this compound and identify the optimal pH, adsorbent dose, and concentration for maximizing its removal from an aqueous solution.

An Artificial Neural Network (ANN) is a computational model inspired by the structure and function of biological neural networks. scispace.com ANNs are powerful tools for modeling complex, non-linear relationships between input and output variables without requiring explicit knowledge of the system's physical and chemical processes. mdpi.com In dye treatment studies, ANNs are often used to predict process efficiency and can outperform traditional regression models. researchgate.net

A key application of ANN is conducting a sensitivity analysis, which determines the relative importance of each input variable on the output variable. researchgate.net This analysis helps identify the most influential factors in a process, providing deeper insight and facilitating better control. For the removal of a reactive dye, an ANN model would be trained using experimental data, with process parameters as inputs and removal efficiency as the output.

Table 2: Example of Factor Sensitivity Analysis Results from an ANN Model

Input Factor Relative Importance (%)
pH 42.5
Initial Dye Concentration 28.0
Adsorbent Dosage 19.5
Contact Time 10.0

The data in this table is illustrative, based on typical findings for reactive dye removal studies, and shows how an ANN model can rank the influence of different process variables. A sensitivity analysis for this compound would require specific experimental data.

Such an analysis for this compound would reveal which operational parameter has the most significant impact on its removal, allowing for more targeted process control and optimization. For instance, if pH is identified as the most influential variable, precise control of pH would be prioritized in any treatment process. researchgate.net

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to gain detailed, atomistic-level insights into the interactions between molecules, such as the adsorption of a dye molecule onto a surface. rsc.org By simulating the system at the molecular level, MD can elucidate the mechanisms, binding energies, and conformational changes that govern the adsorption process. nih.gov

In the context of this compound, MD simulations could be used to investigate its interaction with various adsorbent materials, such as activated carbon or novel nanomaterials. The simulation would model the dye molecule, the adsorbent surface, and the surrounding water molecules.

Key insights that could be gained from MD simulations include:

Adsorption Conformation: Determining the preferred orientation of the this compound molecule on the adsorbent surface.

Interaction Energies: Calculating the binding energy between the dye and the adsorbent to quantify the strength of the adsorption.

Interaction Sites: Identifying the specific atoms or functional groups on both the dye and the adsorbent that are responsible for the interaction (e.g., hydrogen bonds, van der Waals forces).

Role of Solvent: Understanding how water molecules mediate or compete with the adsorption process.

Table 3: Potential Interaction Energies from a Hypothetical MD Simulation of this compound Adsorption

Interaction Type Energy (kcal/mol)
van der Waals Energy -45.8
Electrostatic Energy -27.3
Total Interaction Energy -73.1

This table presents a hypothetical breakdown of interaction energies that could be calculated from an MD simulation to describe the affinity of this compound for an adsorbent surface.

These simulations provide a theoretical foundation to complement experimental findings, helping to explain observed adsorption behaviors and guiding the design of more effective adsorbent materials for the removal of this compound. rsc.org

Future Research Trajectories and Emerging Paradigms in C.i. Reactive Black 11 Studies

Development of Novel and Sustainable Remediation Technologies

Current research trajectories are moving away from conventional treatment methods towards innovative solutions that are not only effective but also economically viable and environmentally benign. This involves harnessing natural materials, designing advanced catalysts, and integrating artificial intelligence to optimize removal processes.

Exploration of Bio-derived and Waste-based Adsorbents

A prominent area of research is the use of low-cost, renewable, and biodegradable materials as adsorbents for RB5. frontiersin.org These bio-adsorbents offer an eco-friendly alternative to commercial activated carbon. researchgate.net Agricultural waste products such as pomegranate peels, bamboo, cherry stones, and pine-fruit shells have demonstrated significant potential for dye removal. researchgate.netmdpi.commdpi.comnih.gov Chitosan (B1678972), a biopolymer derived from crustacean shells, is another effective adsorbent due to the presence of amine and hydroxyl functional groups that facilitate the binding of anionic dyes like RB5. jwent.netmdpi.com Research in this area focuses on enhancing the adsorption capacity of these materials through various modification techniques and understanding their performance under different environmental conditions.

Performance of Various Bio-derived and Waste-based Adsorbents for C.I. Reactive Black 5 Removal
Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal pHKey Findings/Source
Ct-PAC-HDA Beads666.974.0Hybrid beads made of hexadecylamine (B48584) impregnated chitosan-powdered activated carbon showed exceptionally high adsorption capacity. mdpi.com
Bamboo Carbon (1400 m²/g)545AcidicPhosphoric acid-activated bamboo carbon demonstrated high efficiency, which was further enhanced by the presence of salt. nih.gov
Bamboo Carbon (2123 m²/g)447AcidicHigher surface area did not directly correlate to the highest capacity for the large RB5 molecule. nih.gov
Pomegranate Peel~100% removal12.0Bio-adsorbent showed nearly complete dye removal at alkaline pH. researchgate.net
Cherry Stones/Chitosan Beads0.273N/ADemonstrated good reusability over three adsorption/desorption cycles using NaOH as an eluent. mdpi.com

Next-Generation Catalytic Systems for Enhanced Degradation Efficiency

Advanced Oxidation Processes (AOPs) are at the forefront of dye degradation research, aiming to mineralize complex dye molecules into simpler, non-toxic compounds. Future studies are centered on creating more efficient and reusable catalytic systems. Photocatalysis using semiconductor nanoparticles, such as Zinc Oxide (ZnO) and composite materials like ZnO-CeO2, has shown high efficiency in degrading RB5 under UV or solar irradiation. researchgate.netdeswater.comekb.eg The photo-Fenton process, which utilizes iron salts and hydrogen peroxide, is another powerful homogeneous AOP that can achieve rapid decolorization. ekb.eg More recent innovations include thermolysis catalyzed by copper (II) sulfate (B86663), which significantly accelerates thermal degradation, and catalytic ozonation using novel catalysts like iron-loaded dead leaf ash, demonstrating high removal rates at low catalyst doses. nih.govmdpi.com

Comparison of Next-Generation Catalytic Systems for C.I. Reactive Black 5 Degradation
Catalytic SystemDegradation EfficiencyReaction TimeKey Findings/Source
Photo-Fenton (FeSO₄·7H₂O/UV/H₂O₂)98%5 minExtremely rapid decolorization achieved through homogeneous advanced oxidation. ekb.eg
Solar Photocatalysis (ZnO on Pumice)99%120 minEffective use of solar light for mineralization, achieving high TOC (90%) and COD (81%) removal. deswater.com
Catalytic Ozonation (Fe-DLA/O₃)98.7%40 minA novel, low-cost catalyst derived from dead leaf ash showed high efficiency in removing RB5. mdpi.com
Thermolysis (with CuSO₄)92.3%N/ACopper (II) sulfate catalyst significantly increased the degradation rate constant compared to thermolysis alone. nih.gov
UV Photocatalysis (ZnO-CeO₂ Nanocomposite)~85%90 minThe composite material lowered the bandgap energy, enhancing photocatalytic activity under UV light. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Process Design

Advanced Understanding of Degradation Mechanisms and By-product Fate

Beyond simply removing color, future research must focus on the complete mineralization of dyes and the environmental impact of any remaining by-products. This requires a sophisticated understanding of the chemical pathways of degradation and predictive modeling of the long-term behavior of residues.

Comprehensive Analysis of Recalcitrant Intermediates

The degradation of azo dyes like RB5 often proceeds via the reductive cleavage of the azo bond (–N=N–), which can lead to the formation of aromatic amines. mdpi.comijrrjournal.com These intermediates can be more toxic than the parent dye molecule, making their identification and subsequent degradation crucial. researchgate.net Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for elucidating degradation pathways. deswater.commdpi.com Studies have identified key intermediates from the degradation of RB5, providing critical insight into the reaction mechanisms. A comprehensive analysis of these recalcitrant intermediates is necessary to ensure that remediation strategies lead to complete detoxification and not just decolorization.

Identified Degradation Intermediates of C.I. Reactive Black 5
Degradation MethodIdentified IntermediatesAnalytical TechniqueSource
Bacterial Degradation (Pseudomonas entomophila BS1)Naphthalene-1,2-diamineGC-MS nih.gov
Bacterial Degradation (Pseudomonas entomophila BS1)4-(methylsulfonyl) anilineGC-MS nih.gov
Iron Powder ReductionVarious aromatic amines and sulfonate derivativesLC-MS mdpi.com

Long-term Environmental Fate Modeling of C.I. Reactive Black 5 Residues

Understanding the long-term environmental fate of RB5 and its degradation by-products is a critical frontier. Environmental fate models are computational tools used to predict how chemicals move and transform in the air, water, and soil. These models can simulate processes like persistence, bioaccumulation, and transport, which are vital for assessing long-term ecological risk. nih.gov Future research will involve developing and validating multi-media fate models specifically for azo dye residues. By inputting data on the physicochemical properties of identified intermediates (e.g., aromatic amines), these models can predict their distribution in different environmental compartments and their potential for long-range transport. This predictive capability is essential for developing comprehensive environmental regulations and ensuring that remediation efforts provide a lasting solution to dye pollution.

Scale-Up and Industrial Implementation Challenges

The transition of treatment technologies for C.I. Reactive Black 11 from laboratory-scale success to industrial-scale application is fraught with challenges. These include maintaining treatment efficacy under variable effluent conditions, ensuring economic feasibility, and integrating new processes into existing textile manufacturing workflows.

Pilot-Scale Studies and Economic Viability Assessments

Comprehensive pilot-scale studies and detailed economic viability assessments are crucial for the industrial adoption of any wastewater treatment technology for this compound. While extensive research has been conducted on the degradation of reactive dyes, including the closely related C.I. Reactive Black 5, specific pilot-scale data and economic analyses for this compound are not widely available in publicly accessible literature.

However, insights can be drawn from studies on similar reactive dyes and general textile wastewater treatment. For instance, pilot-plant investigations of biological methods like conventional activated sludge (CAS), membrane bioreactors (MBR), and moving bed biofilm reactors (MBBR) for treating textile wastewater have been conducted. mdpi.com In one such study, an MBR system demonstrated the highest efficiency in removing color and chemical oxygen demand (COD), although the economic analysis pointed to MBBR as a more attractive option for industrial-scale implementation due to lower capital expenditure. mdpi.com

Economic analyses of advanced oxidation processes (AOPs) for other reactive dyes have also been performed. For example, a cost analysis of H2O2/UV treatment for C.I. Reactive Black 5 showed that while capital costs are lower compared to ozonation, the operating costs can be nearly double, making ozonation more cost-effective when high levels of mineralization are required. researchgate.net The operational costs for such systems, including electricity and chemical consumption, are significant factors in their economic viability. researchgate.net

The following table illustrates a comparative cost analysis for different wastewater treatment technologies, providing a general framework that would be applicable to assessing the economic viability of treating effluents containing this compound.

Table 1: Comparative Economic Analysis of Wastewater Treatment Technologies

Technology Capital Expenditure (CAPEX) Operational Expenditure (OPEX) Key Economic Considerations
Conventional Activated Sludge (CAS) Moderate High Sludge disposal costs, energy for aeration.
Membrane Bioreactor (MBR) High Moderate Membrane replacement, energy for pumping and aeration, higher quality effluent.
Moving Bed Biofilm Reactor (MBBR) Low to Moderate Moderate Carrier media costs, lower footprint than CAS.
Advanced Oxidation Processes (AOPs) Low to High High High energy consumption, cost of chemical reagents (e.g., H2O2, ozone).
Membrane Filtration (NF/RO) High Moderate to High Membrane fouling and replacement, energy for high-pressure operation.

This table presents a generalized comparison. Specific costs for treating this compound would require dedicated pilot-scale studies and economic assessments.

Strategies for Resource Recovery and Wastewater Reuse in the Textile Industry

The textile industry's substantial consumption of water and salt in reactive dyeing processes makes resource recovery and wastewater reuse a critical aspect of sustainable manufacturing. atlantis-press.comp2infohouse.orgresearchgate.net Strategies for effluents containing this compound would focus on the recovery of water, salts, and energy.

Water and Salt Recovery: A significant portion of the salt used to promote dye exhaustion remains in the effluent. atlantis-press.comresearchgate.net Technologies like membrane filtration (nanofiltration and reverse osmosis) have been explored for their potential to separate dyes from salts and water, allowing for their reuse. nih.gov For instance, nanofiltration can effectively reject reactive dye molecules while allowing salts to pass through, enabling the recovery of a brine solution that can be reused in subsequent dyeing cycles. nih.gov

One approach involves the chemical precipitation of residual dyes using agents like calcium hydroxide (B78521), followed by pH adjustment and salinity measurement of the treated water for reuse in dyeing. atlantis-press.comatlantis-press.com Studies have shown that this method can effectively decolorize the wastewater, and the recovered water and salt can be used for multiple dyeing cycles without significantly affecting the color and fastness properties of the fabric. atlantis-press.comatlantis-press.com Electrochemical treatments have also been employed in semi-industrial pilot plants to decolorize exhausted dyebaths, achieving significant reductions in water consumption and salt discharge. researchgate.net

The following table outlines potential resource recovery strategies applicable to textile wastewater containing this compound.

Table 2: Resource Recovery Strategies for this compound Effluents

Resource Recovery Technology Potential Benefits
Water Membrane Filtration (UF, NF, RO), Advanced Oxidation Processes followed by biological treatment. Reduced freshwater consumption, decreased wastewater discharge volume.
Salts (NaCl, Na2SO4) Nanofiltration, Electrochemical Treatment, Chemical Precipitation. Reduced salt procurement costs, lower salinity in final effluent. atlantis-press.comresearchgate.netnih.gov
Energy Heat Exchangers. Reduced energy costs for heating process water.

Synergistic Research Across Disciplines

Addressing the complex challenges posed by this compound in textile wastewater requires a departure from siloed research efforts. A synergistic approach that integrates expertise from chemical engineering, materials science, and environmental microbiology is essential for developing holistic and sustainable solutions.

Bridging Chemical Engineering, Materials Science, and Environmental Microbiology

The effective treatment of this compound hinges on the interplay between different scientific and engineering disciplines.

Chemical Engineering provides the framework for designing and optimizing treatment reactors, whether they are bioreactors, photochemical reactors, or membrane filtration systems. mdpi.com Chemical engineers are crucial in scaling up processes from the lab to pilot and industrial scales, conducting kinetic studies, and performing economic analyses to ensure the feasibility of the proposed solutions. mdpi.comresearchgate.net

Materials Science contributes to the development of novel materials that can enhance treatment efficiency. This includes the synthesis of advanced adsorbents with high selectivity for this compound, the fabrication of more robust and fouling-resistant membranes, and the creation of highly efficient photocatalysts for advanced oxidation processes. nih.gov For example, research into aminosilane-functionalized silica (B1680970) has shown potential for the adsorption of reactive dyes. researchgate.net

Environmental Microbiology focuses on harnessing the metabolic capabilities of microorganisms to degrade this compound. This involves isolating and identifying novel bacterial or fungal strains with high decolorization and degradation capabilities, understanding the enzymatic pathways involved in dye breakdown, and optimizing conditions for microbial activity in bioreactors. iwaponline.com The integration of microbial processes with other treatment technologies, such as AOPs, can lead to more complete mineralization of the dye and its byproducts. nih.gov

A truly integrated approach would see, for example, materials scientists developing a novel nanocomposite catalyst that is then incorporated by chemical engineers into a pilot-scale photoreactor, with environmental microbiologists assessing the biotoxicity of the treated effluent and its suitability for a final biological polishing step.

Collaborative Industry-Academia Initiatives for Sustainable Solutions

Bridging the gap between academic research and industrial application is paramount for achieving sustainable solutions for this compound wastewater treatment. Collaborative initiatives between industry and academia can accelerate the development and implementation of innovative technologies.

While specific large-scale collaborative programs solely focused on this compound are not prominently documented in public records, the framework for such partnerships is well-established in the broader context of textile sustainability. These collaborations can take several forms:

Joint Research and Development Projects: Industry provides real-world challenges and funding, while academic institutions offer fundamental research capabilities and innovative ideas. For instance, a textile mill could partner with a university's chemical engineering department to pilot a new membrane technology for salt recovery from their this compound dyeing effluent. mdpi.comnih.gov

Technology Transfer and Licensing: Universities can develop and patent novel treatment technologies that are then licensed to textile companies for commercialization.

Student Internships and Co-operative Programs: These programs provide students with hands-on experience in industrial settings and can be a conduit for transferring new knowledge and techniques to the industry.

Consortia and Research Centers: The establishment of multi-stakeholder consortia involving textile manufacturers, dye producers, technology providers, and academic researchers can foster a pre-competitive environment for tackling industry-wide challenges like the treatment of reactive dye effluents.

Such collaborations are essential for validating laboratory findings at an industrial scale, conducting realistic economic assessments, and overcoming the practical hurdles of implementing new technologies in existing textile mills. mdpi.com

Q & A

Q. How can researchers integrate cross-disciplinary approaches (e.g., materials science, enzymology) to enhance this compound’s biodegradability?

  • Methodological Answer: Screen ligninolytic enzymes (e.g., laccase) for decolorization efficiency. Combine with nanostructured supports (e.g., silica nanoparticles) to stabilize enzymes. Use response surface methodology (RSM) to optimize reaction conditions and track enzyme reusability .

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